N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide
Description
N-(5-((2-(Indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an indolin-1-yl moiety, a thioether linkage, and a 4-methyl-3-nitrobenzamide group. Its molecular formula is C₂₁H₁₈N₆O₄S₂, with a molecular weight of 482.53 g/mol (calculated based on structural data from and ). The compound’s structure combines electron-withdrawing (nitro group) and electron-donating (indolinyl) substituents, which may influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4S2/c1-12-6-7-14(10-16(12)25(28)29)18(27)21-19-22-23-20(31-19)30-11-17(26)24-9-8-13-4-2-3-5-15(13)24/h2-7,10H,8-9,11H2,1H3,(H,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNVHJLBLFTXBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that indoline derivatives have been found to exhibit binding affinity toN-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . These receptors play a crucial role in synaptic plasticity and memory function.
Mode of Action
Some indoline derivatives have been shown to exert neuroprotective effects comparable to ifenprodil. They can lower the secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells.
Biochemical Pathways
Indoline derivatives have been associated with protective effects against h2o2-induced death of raw 2647 cells. This suggests that these compounds may be involved in pathways related to oxidative stress and inflammation.
Result of Action
Some indoline derivatives have been shown to significantly elevate the cell survival rate in oxygen glucose deprivation/reperfusion (ogd/r)-induced neuronal damage. This suggests that these compounds may have potential neuroprotective effects.
Biological Activity
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is a complex organic compound that integrates several pharmacologically relevant moieties, including an indole derivative, a thiadiazole ring, and a nitrobenzamide group. The structural characteristics of this compound suggest potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 374.43 g/mol. Its structural features include:
- Indole moiety : Known for its diverse biological activities.
- Thiadiazole ring : Associated with anticancer and antimicrobial properties.
- Nitrobenzamide group : Often linked to enhanced biological activity through various mechanisms.
Research indicates that compounds containing thiadiazole and indole moieties exhibit significant biological activities through various mechanisms:
- Antitumor Activity : Thiadiazole derivatives have been shown to inhibit DNA and RNA synthesis without affecting protein synthesis. This selective inhibition is crucial in targeting cancer cells that exhibit uncontrolled replication . The compound may interact with key kinases involved in tumorigenesis, enhancing its anticancer potential.
- Antimicrobial Effects : Compounds with similar structures have demonstrated efficacy against various bacterial strains. The presence of the thiadiazole ring enhances the ability to penetrate bacterial membranes, disrupting cellular function .
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes such as carbonic anhydrase and phosphodiesterase, which are implicated in several diseases, including cancer and neurodegenerative disorders .
Biological Activity Data
The following table summarizes the biological activities reported for this compound based on available studies:
Case Studies
Several studies have explored the biological activity of thiadiazole derivatives similar to this compound:
- Study on Antitumor Properties : A series of thiadiazole derivatives were tested for their anticancer activity against various cell lines. One derivative exhibited an IC50 value of 0.28 µg/mL against MCF-7 (breast cancer) cells, indicating potent activity .
- Antimicrobial Evaluation : In vitro studies demonstrated that certain thiadiazole compounds showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential for therapeutic applications .
- Mechanistic Insights : Molecular docking studies revealed that the compound interacts with key residues in target proteins, suggesting a robust binding affinity that correlates with its observed biological activities .
Comparison with Similar Compounds
Table 1: Structural Features of Selected 1,3,4-Thiadiazole Derivatives
Pharmacokinetic and Toxicity Considerations
Q & A
Q. Table 1. Key Synthetic Parameters for Analog Synthesis
| Parameter | Optimal Condition | Evidence Source |
|---|---|---|
| Solvent | Dry acetone | |
| Reflux Time | 3–5 hours | |
| Purification | Recrystallization (ethanol) | |
| Stoichiometry (R1:R2) | 1:1.1 |
Q. Table 2. Computational Predictions for Pharmacokinetics
| Property | Predicted Value | Tool/Model |
|---|---|---|
| logP | 3.2 | SwissADME |
| Solubility (mg/mL) | <0.1 | ALOGPS |
| CYP3A4 Inhibition | High | admetSAR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
